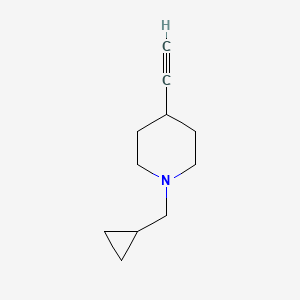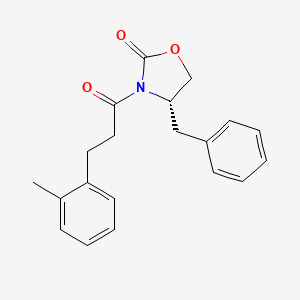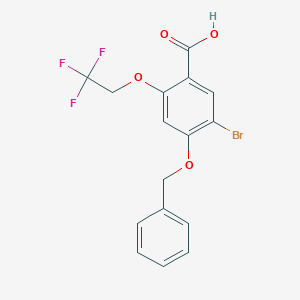
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is an organic compound that features a nitro group, a thiophene ring, a thiazole ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiazole-thiophene intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: 4-Amino-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
作用機序
The mechanism of action of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the thiophene and thiazole rings can interact with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.
Uniqueness
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is unique due to the presence of both a nitro group and a benzamide moiety, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific research applications.
特性
分子式 |
C14H9N3O3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H9N3O3S2/c18-13(9-3-5-10(6-4-9)17(19)20)16-14-15-11(8-22-14)12-2-1-7-21-12/h1-8H,(H,15,16,18) |
InChIキー |
JQQDXBXQCLURCE-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


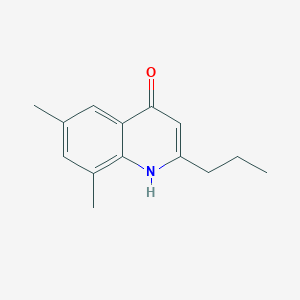

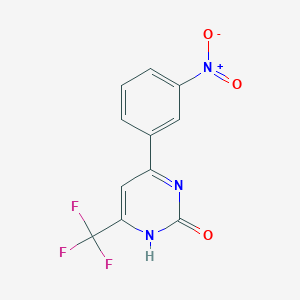

![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
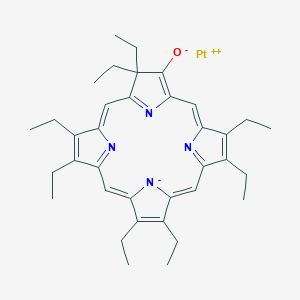
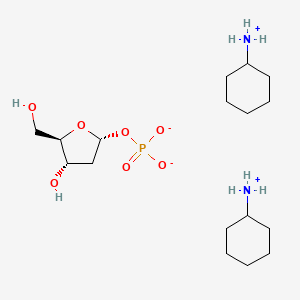
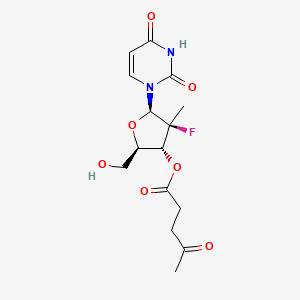

![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
